5-Chlorovaleronitrile

説明

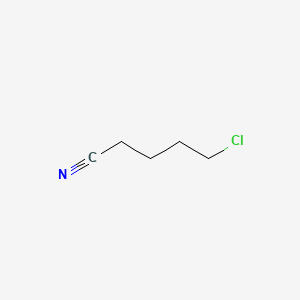

Structure

3D Structure

特性

IUPAC Name |

5-chloropentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN/c6-4-2-1-3-5-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAWFGSXRPCFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211898 | |

| Record name | 5-Chlorovaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-87-1 | |

| Record name | 5-Chloropentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorovaleronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorovaleronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorovaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorovaleronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chlorovaleronitrile chemical properties and structure

An In-Depth Technical Guide to 5-Chlorovaleronitrile: Structure, Properties, and Synthetic Utility

Introduction

This compound, systematically named 5-chloropentanenitrile, is a bifunctional organic compound featuring a terminal chloroalkane and a nitrile group.[1][2] This unique structural arrangement makes it a valuable and versatile building block in organic synthesis, particularly for constructing nitrogen-containing heterocyclic systems and aliphatic chains with desired functionalities. Its dual reactivity allows for sequential or orthogonal chemical transformations, providing a strategic advantage in the synthesis of complex molecules, including pharmaceutical intermediates and specialty chemicals.[3] This guide, intended for researchers and drug development professionals, offers a comprehensive overview of its chemical properties, structural characteristics, reactivity, and practical applications, grounded in established scientific principles and experimental insights.

Molecular Structure and Identification

The molecular identity of this compound is defined by a five-carbon chain, with a chlorine atom at position 5 and a cyano group (-C≡N) at position 1. This structure provides two distinct reactive centers, which is fundamental to its synthetic utility.

References

- 1. Buy this compound | 6280-87-1 | >98% [smolecule.com]

- 2. This compound | C5H8ClN | CID 80474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 6280-87-1 [chemicalbook.com]

- 4. This compound (CAS 6280-87-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. scbt.com [scbt.com]

synthesis of 5-Chlorovaleronitrile from 1,4-dichlorobutane

An In-depth Technical Guide to the Synthesis of 5-Chlorovaleronitrile from 1,4-Dichlorobutane

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of this compound in Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, the strategic selection of intermediates is paramount to the efficiency, scalability, and economic viability of a synthetic route. This compound (Cl(CH₂)₄CN) emerges as a pivotal bifunctional molecule, a linchpin in the construction of more complex chemical architectures. Its value lies in the orthogonal reactivity of its chloro and nitrile functionalities, allowing for sequential, controlled modifications. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from the readily available precursor, 1,4-dichlorobutane, tailored for researchers, chemists, and process development professionals. This document moves beyond a simple recitation of steps, delving into the causality behind the protocol, ensuring a deep, applicable understanding of the process.

This compound and its derivatives are crucial building blocks in the synthesis of numerous commercial products. For instance, its derivative, 5-chlorovaleryl chloride, is a key intermediate in the production of the anti-thrombotic drugs Cilostazol and Apixaban, as well as advanced herbicides.[1][2][3] The synthetic pathway detailed herein represents a robust and scalable approach to accessing this valuable intermediate.

Pillar I: The Synthetic Blueprint & Mechanistic Rationale

The conversion of 1,4-dichlorobutane to this compound is fundamentally a nucleophilic substitution reaction. The core transformation involves the displacement of one of the chlorine atoms by a cyanide anion (CN⁻).

The Reaction:

Cl-CH₂-CH₂-CH₂-CH₂-Cl + NaCN → Cl-CH₂-CH₂-CH₂-CH₂-CN + NaCl

While seemingly straightforward, achieving high selectivity and yield requires careful control over reaction conditions to mitigate the primary competing reaction: the formation of the dinitrile byproduct, adiponitrile (NC-(CH₂)₄-CN).[4]

Causality of Experimental Design: A Deeper Look

-

Choice of Cyanide Source: Sodium cyanide (NaCN) is commonly used due to its reactivity and cost-effectiveness. Potassium cyanide is an alternative.[1] The reaction is performed in an aqueous solution, but 1,4-dichlorobutane is an organic, water-immiscible substrate. This necessitates a biphasic reaction system.

-

The Role of the Phase-Transfer Catalyst (PTC): To overcome the immiscibility of the organic and aqueous phases, a phase-transfer catalyst is indispensable.[1] Quaternary ammonium salts, such as Tetrabutylammonium Bromide (TBAB), are highly effective.[4] The lipophilic butyl groups of the TBAB cation allow it to shuttle the cyanide anion from the aqueous phase into the organic phase, where it can react with the 1,4-dichlorobutane. This dramatically accelerates the reaction rate.

-

Temperature Control: The reaction is typically conducted at elevated temperatures, around 80-85°C, to ensure a practical reaction rate.[4] However, excessively high temperatures can increase the rate of the second substitution, leading to a higher yield of the undesired adiponitrile byproduct. The specified temperature range represents an optimized balance between reaction speed and selectivity.

-

Controlled Addition: A slow, dropwise addition of the aqueous sodium cyanide solution to the heated mixture of 1,4-dichlorobutane and catalyst is crucial.[4] This maintains a relatively low concentration of the cyanide nucleophile in the organic phase at any given time, favoring the monosubstitution product over the disubstitution product.

Reaction Mechanism: Visualized

The following diagram illustrates the catalytic cycle of the phase-transfer catalyzed nucleophilic substitution.

Caption: Fig. 1: Mechanism of Phase-Transfer Catalysis.

Pillar II: A Self-Validating Experimental Protocol

This protocol is designed for robustness and scalability, integrating in-process controls and characterization steps to ensure the integrity of the final product.

Materials and Equipment

| Material/Equipment | Specification |

| 1,4-Dichlorobutane | Purity ≥ 98% |

| Sodium Cyanide (NaCN) | Purity ≥ 98% |

| Tetrabutylammonium Bromide (TBAB) | Purity ≥ 99% |

| Deionized Water | High-purity, laboratory grade |

| Reactor | Glass-lined or stainless steel with overhead stirrer, reflux condenser, dropping funnel, and temperature probe |

| Separation Funnel | Sized appropriately for the reaction scale |

| Vacuum Distillation Apparatus | For purification |

| Analytical Instruments | GC-MS, FTIR, ¹H NMR |

Experimental Workflow

The overall workflow from setup to pure product is outlined below.

Caption: Fig. 2: Step-by-step experimental workflow.

Step-by-Step Procedure

--- EXTREME CAUTION ADVISED --- Sodium cyanide is a highly toxic substance. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. An emergency cyanide antidote kit should be readily available. Do not handle near acids, as this will liberate highly toxic hydrogen cyanide gas.[5][6][7]

-

Reactor Charging: In a 3-liter reactor equipped with an overhead stirrer, reflux condenser, and temperature probe, charge 1270 g of 1,4-dichlorobutane and 16.5 g of tetrabutylammonium bromide (TBAB).[4]

-

Heating: Begin stirring and heat the mixture to a target temperature of 80-85°C.[4]

-

Nucleophile Addition: Prepare a 30% aqueous solution of sodium cyanide by dissolving the appropriate amount of NaCN in deionized water. Slowly add this solution dropwise to the reactor over a period of approximately 5 hours, maintaining the internal temperature at 80-85°C.[4]

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 80-85°C for an additional hour to ensure the reaction goes to completion.[4]

-

Work-up and Isolation:

-

Cool the reaction mixture to 25°C.[4]

-

Transfer the entire mixture to a large separation funnel.

-

Allow the layers to separate. The lower, denser layer is the organic phase containing the product, this compound, the byproduct adiponitrile, and unreacted 1,4-dichlorobutane.[4] The upper layer is the aqueous phase containing sodium chloride and residual sodium cyanide.

-

Carefully separate and collect the lower organic phase. The upper aqueous phase should be treated as hazardous waste according to institutional protocols.

-

-

Purification:

Pillar III: Authoritative Grounding & Data Integrity

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical methods.

Physicochemical and Spectroscopic Data

The following table summarizes key properties of the target compound, which should be used to verify the purity and identity of the final product.

| Property | Value | Source(s) |

| CAS Number | 6280-87-1 | [8][9][10] |

| Molecular Formula | C₅H₈ClN | [8][9][11] |

| Molecular Weight | 117.58 g/mol | [9][10][12] |

| Appearance | Liquid | [10] |

| Density | 1.045 g/mL at 25 °C | [10] |

| Refractive Index (n20/D) | 1.446 | [10] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [10] |

| ¹H NMR | Refer to spectral databases for detailed shifts. | [13][14] |

| ¹³C NMR | Refer to spectral databases for detailed shifts. | [14] |

| IR Spectrum | Characteristic C≡N stretch observable. | [8] |

Safety and Handling

Safe laboratory practice is non-negotiable when handling the reagents involved in this synthesis.

-

1,4-Dichlorobutane: A combustible liquid and potential irritant. Handle in a well-ventilated area and avoid contact with skin and eyes.

-

Sodium Cyanide: Acutely toxic if swallowed, inhaled, or in contact with skin. Causes damage to organs through prolonged exposure. Contact with acid liberates extremely toxic hydrogen cyanide gas.[6][7] Always handle in a fume hood with appropriate PPE. Ensure an emergency plan and cyanide antidote kit are in place.

-

This compound: Classified as toxic if swallowed, in contact with skin, or if inhaled.[10][15] All handling of the final product should be done with appropriate PPE in a well-ventilated area.

Conclusion

The synthesis of this compound from 1,4-dichlorobutane via phase-transfer catalysis is a robust and industrially relevant method. By understanding the mechanistic principles that dictate the reaction's selectivity and by adhering to a meticulous and safety-conscious experimental protocol, researchers and developers can reliably produce this valuable intermediate. The success of this synthesis is a testament to the power of controlled reaction conditions and the enabling technology of phase-transfer catalysis in modern organic synthesis.

References

- 1. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]

- 2. EP3029028A1 - Novel method for synthesizing key intermediate of apixaban - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. taekwang.co.kr [taekwang.co.kr]

- 6. taekwang.co.kr [taekwang.co.kr]

- 7. fishersci.com [fishersci.com]

- 8. This compound [webbook.nist.gov]

- 9. scbt.com [scbt.com]

- 10. This compound 98 6280-87-1 [sigmaaldrich.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound 98 6280-87-1 [sigmaaldrich.com]

- 13. This compound(6280-87-1) 1H NMR spectrum [chemicalbook.com]

- 14. This compound | C5H8ClN | CID 80474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. georganics.sk [georganics.sk]

A Comprehensive Technical Guide to the Safe Handling of 5-Chlorovaleronitrile

For Researchers, Scientists, and Drug Development Professionals

Section 1: Hazard Profile and Physicochemical Characteristics

A foundational understanding of a chemical's intrinsic properties is the first step in a robust safety assessment. 5-Chlorovaleronitrile is a combustible liquid that is toxic if swallowed, in contact with skin, or inhaled.[1][2][3] Its primary hazards stem from its acute toxicity and its potential to cause significant skin and eye irritation.[1][4]

It is imperative to consider not only the parent compound but also its potential decomposition products. Under conditions of high heat or in the presence of strong acids, nitriles can hydrolyze to release highly toxic hydrogen cyanide gas. Firefighting measures also note that hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride gas.[4][5]

Table 1: Key Physicochemical and Toxicological Data

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈ClN | [1] |

| Molecular Weight | 117.58 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 92-93 °C @ 10 mmHg | [6] |

| Flash Point | 98 °C (208.4 °F) - Closed Cup | [3][4] |

| Density | 1.045 g/mL at 25 °C | [3] |

| GHS Signal Word | Danger | [1][3] |

| GHS Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH315: Causes skin irritationH319: Causes serious eye irritation | [1][4][6] |

Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable safety measures, treating Personal Protective Equipment (PPE) as the crucial final barrier, not the primary method of protection.

Caption: The hierarchy of controls prioritizes systemic safety measures.

2.1 Engineering Controls: The First Line of Defense Given the high acute inhalation toxicity of this compound, all handling and transfer operations must be performed within a properly functioning and certified chemical fume hood.[2][4] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling harmful vapors and contains any accidental spills.

2.2 Administrative Controls: Codifying Safe Practices A detailed Standard Operating Procedure (SOP) specific to the experiment is mandatory. This document must be read and understood by all personnel involved before work begins. The SOP should include:

-

Precise quantities of this compound and all other reagents.

-

A step-by-step methodology, including safe addition and quenching procedures.

-

Protocols for the disposal of hazardous waste, which must comply with local, regional, and national regulations.[4]

-

Emergency contact information and procedures.

2.3 Personal Protective Equipment (PPE): The Essential Final Barrier While engineering controls are designed to prevent exposure, PPE is required to protect against accidental contact.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield must also be worn over the goggles when transferring the neat liquid or during procedures with a risk of splashing.[7]

-

Hand Protection: Nitrile or neoprene gloves are recommended. Given the high dermal toxicity, double-gloving is a prudent measure when handling the pure substance. Always inspect gloves for tears or pinholes before use.

-

Body Protection: A flame-retardant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are essential to ensure no skin is exposed.

Section 3: Methodologies for Safe Laboratory Handling

The following protocols provide a detailed framework for common laboratory manipulations. They should be adapted as necessary into your specific experimental SOP.

3.1 Protocol: Aliquoting and Weighing

-

Preparation: Before retrieving the reagent, ensure the chemical fume hood is operational and clear of unnecessary items. Don all required PPE (double gloves, goggles, face shield, lab coat).

-

Staging: Place a tared, sealable container on a balance inside the fume hood. Position an absorbent, chemically-resistant pad on the work surface.

-

Transfer: Using a clean glass pipette or syringe, slowly withdraw the required volume of this compound from the primary container. Dispense the liquid carefully into the tared container, avoiding any splashing.

-

Seal and Clean: Immediately and securely cap both the primary container and the receiving vessel. Wipe down the exterior of both containers and any tools with a cloth dampened with isopropanol, and dispose of the cloth as hazardous waste.

3.2 Protocol: Use in a Chemical Reaction

-

Apparatus Setup: Assemble the reaction glassware within the fume hood, ensuring all joints are properly greased (if applicable) and securely clamped. For reactions requiring heating, use a heating mantle connected to a temperature controller and place the entire setup within a secondary containment vessel.

-

Reagent Addition: Add this compound to the reaction vessel slowly, typically via a dropping funnel or syringe pump, especially if the reaction is exothermic. Continuously monitor the reaction for any signs of an uncontrolled exotherm.

-

Work-up and Quenching: All quenching, extraction, and purification steps must be performed within the fume hood. Be particularly cautious during aqueous quenching, as this can generate aerosols.

-

Waste Management: All waste streams—including reaction residues, contaminated solvents, and cleaning materials—must be segregated into a clearly labeled, sealed hazardous waste container.[4]

Section 4: Emergency Response Protocols

Preparedness is critical for mitigating the consequences of an accidental release or exposure.

Caption: A clear workflow for responding to laboratory emergencies.

4.1 Spill Response

-

Small Spill (inside a fume hood): Alert personnel in the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[2] Carefully scoop the material into a designated, sealable container for hazardous waste disposal. Decontaminate the area with soap and water.

-

Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department immediately.

4.2 Personnel Exposure

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[4] Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[2][4] Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air at once.[2][4] If breathing is difficult, provide oxygen. Call for immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[4] Call a poison control center or doctor immediately for treatment advice.[2][4]

References

- 1. This compound | C5H8ClN | CID 80474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. georganics.sk [georganics.sk]

- 3. This compound 98 6280-87-1 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Buy this compound | 6280-87-1 | >98% [smolecule.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Bifunctional Reactivity of 5-Chlorovaleronitrile: A Technical Guide for Synthetic Applications

Abstract

5-Chlorovaleronitrile (Cl(CH₂)₄CN) stands as a pivotal intermediate in organic synthesis, distinguished by its dual reactivity conferred by the terminal nitrile and chloro functionalities. This technical guide provides an in-depth exploration of the chemical behavior of the nitrile group within this molecule, offering a valuable resource for researchers, scientists, and professionals in drug development. This document navigates through the primary transformations of the nitrile moiety—hydrolysis, reduction, and cycloaddition—while considering the electronic influence of the distal chloro substituent. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to empower the strategic application of this compound in the synthesis of diverse chemical entities.

Introduction: The Unique Chemical Landscape of this compound

This compound, also known as 5-chloropentanenitrile, is a colorless liquid with the chemical formula C₅H₈ClN.[1][2][3] Its synthetic utility is anchored in the presence of two key functional groups: a terminal nitrile (-C≡N) and a primary alkyl chloride (-Cl). The nitrile group, with its sp-hybridized carbon and nitrogen atoms, presents a site of unsaturation and a significant dipole moment, rendering the carbon atom electrophilic.[4] The chloro group, an effective leaving group, introduces a site for nucleophilic substitution.

The interplay between these two functionalities dictates the molecule's reactivity profile. The electron-withdrawing nature of the chloro group, through an inductive effect (-I), enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack compared to a simple aliphatic nitrile. This guide will systematically dissect the characteristic reactions of the nitrile group in this compound, providing a framework for its strategic deployment in complex molecular syntheses.

Hydrolysis: A Gateway to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group in this compound to a carboxylic acid is a fundamental transformation, often serving as the initial step in the synthesis of various pharmaceuticals and specialty chemicals.[4][5] This reaction typically proceeds under acidic or basic conditions via an amide intermediate.[6]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a common and efficient method for converting this compound to 5-chlorovaleric acid. The reaction is typically carried out using a strong mineral acid, such as concentrated hydrochloric acid, and heat.[5][7]

Mechanism: The reaction commences with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which tautomerizes to the more stable amide intermediate. Further hydrolysis of the amide, under the acidic conditions, yields the corresponding carboxylic acid and an ammonium salt.

Experimental Protocol: Synthesis of 5-Chlorovaleric Acid

-

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (30-37%)

-

-

Procedure:

-

To a reaction vessel equipped with a stirrer and a reflux condenser, add this compound.

-

Slowly add concentrated hydrochloric acid to the nitrile. An exothermic reaction may be observed.

-

Heat the reaction mixture to a temperature of 55-70°C with continuous stirring.[8][9]

-

Maintain the temperature and stirring for a period of 5 hours to ensure complete hydrolysis.[8][9]

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting 5-chlorovaleric acid can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or methyl isobutyl ketone) followed by washing, drying, and removal of the solvent under reduced pressure.[6]

-

-

Quantitative Data: This process is often a prelude to the synthesis of 5-chlorovaleryl chloride, a crucial pharmaceutical intermediate.[5][8] While specific yield data for the isolation of 5-chlorovaleric acid can vary, the overall process from 1,4-dichlorobutane (the precursor to this compound) to 5-chlorovaleryl chloride is reported to be efficient on an industrial scale.[8][9]

| Parameter | Value | Reference(s) |

| Reactants | This compound, Conc. HCl | [5][7][8] |

| Temperature | 55-70 °C | [8][9] |

| Reaction Time | 5 hours | [8][9] |

| Product | 5-Chlorovaleric Acid | [4][5] |

Reduction: Accessing Primary Amines

The reduction of the nitrile group provides a direct route to primary amines, which are versatile building blocks in organic synthesis. For this compound, this transformation yields 5-chloro-1-pentanamine, a bifunctional molecule with potential for further elaboration. The most common reagents for this reduction are lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[7][10][11]

Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines in high yields.[11][12] The reaction involves the nucleophilic addition of hydride ions to the electrophilic nitrile carbon.

Mechanism: The reaction proceeds via two successive additions of hydride (H⁻) from LiAlH₄ to the nitrile carbon. The first addition forms an imine-aluminum complex, which is then further reduced to a diamidoaluminate complex. Aqueous workup then protonates the nitrogen to afford the primary amine.[10]

Experimental Protocol: Synthesis of 5-Chloro-1-pentanamine (Representative)

-

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Water

-

Aqueous Sodium Hydroxide

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, a suspension of LiAlH₄ in anhydrous ether or THF is prepared under an inert atmosphere.[13]

-

A solution of this compound in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature).

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).[13]

-

The resulting granular precipitate of aluminum salts is removed by filtration.

-

The filtrate is dried over an appropriate drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield 5-chloro-1-pentanamine.

-

-

Quantitative Data: While a specific yield for the reduction of this compound was not found in the immediate search, the reduction of nitriles with LiAlH₄ is generally a high-yielding reaction.[11][12]

| Parameter | Value | Reference(s) |

| Reactants | This compound, LiAlH₄ | [10][11] |

| Solvent | Anhydrous Diethyl Ether or THF | [13] |

| Workup | Fieser Workup (H₂O, NaOH(aq), H₂O) | [13] |

| Product | 5-Chloro-1-pentanamine |

Catalytic Hydrogenation

Catalytic hydrogenation offers a more scalable and often safer alternative to metal hydride reductions for the synthesis of primary amines from nitriles.[6] This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium.[14][15][16][17]

Mechanism: The mechanism involves the adsorption of the nitrile and hydrogen onto the catalyst surface. The C≡N triple bond is sequentially hydrogenated, first to an imine intermediate and then to the primary amine.

Experimental Protocol: Catalytic Hydrogenation of this compound (Representative)

-

Materials:

-

This compound

-

Raney Nickel (or another suitable catalyst)

-

Anhydrous solvent (e.g., ethanol, methanol)

-

Hydrogen gas

-

-

Procedure:

-

A solution of this compound in an anhydrous alcoholic solvent is placed in a high-pressure hydrogenation vessel (autoclave).

-

A catalytic amount of Raney nickel is added to the solution.

-

The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure.

-

The mixture is heated to the appropriate temperature and agitated for several hours until the uptake of hydrogen ceases.

-

After cooling and venting the excess hydrogen, the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed from the filtrate under reduced pressure to afford the crude 5-chloro-1-pentanamine, which can be further purified by distillation.

-

-

Quantitative Data: The yield and selectivity of catalytic hydrogenation are highly dependent on the choice of catalyst, solvent, temperature, and pressure.

| Parameter | Value | Reference(s) |

| Reactants | This compound, H₂ | [6][14] |

| Catalyst | Raney Nickel, Pt, or Pd | [6][14][15] |

| Solvent | Ethanol or Methanol | [6] |

| Conditions | Elevated Temperature and Pressure | [16] |

| Product | 5-Chloro-1-pentanamine |

[3+2] Cycloaddition: Construction of Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful and widely used method for the synthesis of 5-substituted-1H-tetrazoles.[18][19][20][21] These nitrogen-rich heterocycles are of significant interest in medicinal chemistry as bioisosteres of carboxylic acids. In the case of this compound, this reaction leads to the formation of 5-(4-chlorobutyl)-1H-tetrazole.

Mechanism: The reaction is a concerted pericyclic reaction where the 1,3-dipolar azide adds across the carbon-nitrogen triple bond of the nitrile. The reaction is often catalyzed by Lewis or Brønsted acids.[19]

Experimental Protocol: Synthesis of 5-(4-Chlorobutyl)-1H-tetrazole Derivatives

-

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

A catalyst (e.g., zinc chloride, triethylamine hydrochloride)

-

A high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide - DMF)

-

-

Procedure:

-

A mixture of this compound, sodium azide, and a catalyst is heated in a suitable solvent like DMF.[18]

-

The reaction temperature is typically elevated (e.g., 110 °C) to facilitate the cycloaddition.[18]

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture is cooled and worked up by pouring it into water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the crude tetrazole derivative, which can be further purified by recrystallization or chromatography.

-

-

Quantitative Data: The synthesis of N-substituted derivatives of 5-(4-chlorobutyl)-1H-tetrazole, which are intermediates for pharmaceuticals like cilostazol, often starts with a reaction involving the nitrile group of this compound.[22][23][24][25]

| Parameter | Value | Reference(s) |

| Reactants | This compound, Sodium Azide | [18][19] |

| Catalyst | Lewis or Brønsted acids | [19] |

| Solvent | DMF | [18] |

| Temperature | ~110 °C | [18] |

| Product | 5-(4-Chlorobutyl)-1H-tetrazole |

Reactions with Organometallic Reagents: Formation of Ketones

Nitriles react with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to form ketones after an acidic workup.[26][27] This reaction provides a valuable method for carbon-carbon bond formation.

Mechanism: The organometallic reagent acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile to form a stable imine anion-metal salt complex. This intermediate does not react further with another equivalent of the organometallic reagent. Subsequent hydrolysis of the imine anion in the presence of acid yields the corresponding ketone.[26]

Chemoselectivity Considerations: A key question in the reaction of this compound with a Grignard reagent is the chemoselectivity: will the nucleophile attack the nitrile carbon or displace the chlorine atom via an S_N2 reaction? Grignard reagents are strong bases and can also induce elimination reactions. However, the reaction of Grignard reagents with alkyl halides is generally slower than their addition to carbonyls and nitriles, especially when the halide is primary. Thus, with careful control of reaction conditions, selective addition to the nitrile is often achievable.

Intramolecular Cyclization: A Pathway to Heterocycles

The dual functionality of this compound and its derivatives opens up possibilities for intramolecular cyclization reactions to form heterocyclic structures. For instance, the reduction of this compound to 5-chloro-1-pentanamine, followed by an intramolecular nucleophilic substitution, could potentially lead to the formation of piperidine.[9][24]

Proposed Synthetic Pathway to Piperidine:

-

Reduction of the Nitrile: this compound is first reduced to 5-chloro-1-pentanamine using a suitable method as described in Section 3.

-

Intramolecular Cyclization: The resulting amino-halide, upon treatment with a base, can undergo an intramolecular S_N2 reaction. The amine nitrogen acts as a nucleophile, displacing the chloride to form the six-membered piperidine ring.

Caption: Proposed two-step synthesis of piperidine from this compound.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, primarily due to the distinct and exploitable reactivity of its nitrile and chloro functionalities. This guide has provided a comprehensive overview of the key transformations of the nitrile group, including hydrolysis to carboxylic acids, reduction to primary amines, and [3+2] cycloaddition to form tetrazoles. The influence of the chloro substituent and the potential for intramolecular cyclization highlight the strategic importance of this molecule in the design and synthesis of a wide array of chemical compounds, from pharmaceuticals to specialty materials. The provided experimental protocols and mechanistic discussions serve as a practical resource for chemists to effectively harness the synthetic potential of this compound.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. reddit.com [reddit.com]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Optimization and Reaction Kinetics Studies on Copper-Cobalt Catalyzed Liquid Phase Hydrogenation of 5-Hydroxymethylfurf… [ouci.dntb.gov.ua]

- 15. mdpi.com [mdpi.com]

- 16. ch.ic.ac.uk [ch.ic.ac.uk]

- 17. scispace.com [scispace.com]

- 18. Chemoselective Alkylations with N- and C-Metalated Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. apps.dtic.mil [apps.dtic.mil]

- 23. Glutaric acid synthesis - chemicalbook [chemicalbook.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. mdpi.com [mdpi.com]

- 26. ERIC - EJ1110417 - Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab to Predict Reactivity and Final Products, Journal of Chemical Education, 2016-Aug [eric.ed.gov]

- 27. researchgate.net [researchgate.net]

Introduction to 5-Chlorovaleronitrile: A Bifunctional Synthetic Building Block

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Chlorovaleronitrile

This compound, with the chemical formula Cl(CH₂)₄CN, is a versatile bifunctional organic compound that holds significant value as an intermediate in the synthesis of a wide array of more complex molecules.[1] Its structure, containing both an alkyl chloride and a nitrile functional group, imparts a dual reactivity profile that is highly sought after in the fields of medicinal chemistry and materials science. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the electronic landscape of this compound, identifying its key electrophilic and nucleophilic centers and elucidating the reaction mechanisms that govern its synthetic transformations. Understanding this reactivity is paramount for its strategic application in the synthesis of high-value compounds, including pharmaceuticals like the anti-thrombotic drug cilostazol and various antimicrobial agents.[2][3]

Molecular Structure and Electronic Properties

The reactivity of this compound is a direct consequence of its electronic structure. The molecule consists of a five-carbon chain, terminated at one end by a chlorine atom and at the other by a nitrile group (-C≡N).[4][5] The presence of highly electronegative chlorine and nitrogen atoms creates distinct regions of high and low electron density, defining the molecule's electrophilic and nucleophilic sites.

-

Inductive Effect of Chlorine: The chlorine atom is significantly more electronegative than carbon. This disparity causes a strong inductive effect, where the chlorine atom withdraws electron density from the adjacent carbon atom (C-5). This creates a permanent dipole in the C-Cl bond, leaving C-5 electron-deficient and thus susceptible to attack by electron-rich species.[6]

-

Polarity of the Nitrile Group: The nitrile group consists of a carbon atom triple-bonded to a nitrogen atom. Nitrogen is more electronegative than carbon, leading to a strong polarization of the triple bond. The carbon atom of the nitrile group (C-1) is electron-deficient (electrophilic), while the nitrogen atom possesses a lone pair of electrons, making it an electron-rich (nucleophilic) center.[6]

These electronic features are visualized in the diagram below, which highlights the key reactive sites within the molecule.

References

- 1. 5-氯戊腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]

- 3. This compound | 6280-87-1 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Nucleophiles and Electrophiles - Chemistry Steps [chemistrysteps.com]

A Senior Scientist's Guide to Leveraging 5-Chlorovaleronitrile in Modern Heterocyclic Synthesis

Abstract: 5-Chlorovaleronitrile, a bifunctional C5 building block, stands out as a remarkably versatile precursor in the synthesis of diverse heterocyclic scaffolds. Its unique architecture, featuring a terminal nitrile group and a primary alkyl chloride, offers orthogonal reactivity that can be strategically exploited to construct a wide array of nitrogen- and multi-heteroatom-containing ring systems. This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of its applications. We will move beyond simple reaction schemes to explore the causality behind experimental choices, offering field-proven insights into protocol design and mechanistic considerations for synthesizing key heterocyclic structures such as piperidines, pyridines, and tetrazoles.

Chapter 1: The Chemical Personality of this compound

Before embarking on complex synthetic pathways, it is crucial to understand the intrinsic properties and reactivity of our starring building block. This compound, also known as 5-chloropentanenitrile, is a liquid at room temperature with a unique combination of functional groups that dictate its synthetic utility.[1]

Physicochemical & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of a self-validating and safe protocol. All handling should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][3]

| Property | Value | Source |

| CAS Number | 6280-87-1 | |

| Molecular Formula | C₅H₈ClN | [1] |

| Molecular Weight | 117.58 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.045 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.446 | [4] |

| Flash Point | 98 °C (208.4 °F) - closed cup | |

| Hazard Codes | H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled) | [1][2] |

| Signal Word | Danger | [2] |

Expert Insight: The toxicity of this compound necessitates careful handling.[1][2] Its relatively high flash point suggests it is not dangerously flammable, but it should still be kept away from ignition sources. Incompatible materials include strong oxidizing agents, acids, bases, and reducing agents.[3]

The Duality of Reactivity

The synthetic power of this compound lies in the distinct reactivity of its two functional groups:

-

The Alkyl Chloride: A classic electrophilic site, the primary chloride is susceptible to nucleophilic substitution (S_N2) reactions. This allows for the straightforward introduction of amines, azides, and other nucleophiles, which is often the first step in a cyclization sequence.

-

The Nitrile Group: This group is a versatile functional handle. It can act as an electrophile, be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heteroaromatic rings like tetrazoles.

This duality allows for carefully orchestrated, often intramolecular, reactions where one part of the molecule is set up to react with the other, leading directly to the desired heterocyclic core.

Chapter 2: Synthesis of Saturated Heterocycles: The Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs.[5][6] this compound is an excellent starting point for its synthesis via intramolecular cyclization.

Mechanism & Strategy: Intramolecular Reductive Amination

A robust and common strategy is the intramolecular reductive amination.[7][8] The core logic is to first convert the nitrile group into a primary amine. This newly formed nucleophile is then perfectly positioned to attack the electrophilic carbon bearing the chloride, forming the six-membered ring.

Causality Behind the Choice: Why not simply react this compound with ammonia to form 5-aminovaleronitrile and let it cyclize? While possible, the direct reduction of the nitrile in the presence of a primary amine (formed in situ) is often a more controlled, one-pot procedure. The choice of reducing agent is critical. A powerful reducing agent like LiAlH₄ could potentially reduce the nitrile, but milder, more selective reagents are often preferred for process safety and control. Catalytic hydrogenation is an excellent choice as it is clean and effective.

Experimental Protocol: Synthesis of Piperidine

This protocol outlines a typical procedure for the synthesis of piperidine from this compound via catalytic hydrogenation, which serves to both reduce the nitrile and facilitate the intramolecular cyclization.

Step 1: Reaction Setup

-

To a high-pressure autoclave, add this compound (1 eq.).

-

Add a suitable solvent, such as methanol or ethanol.

-

Carefully add a hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C) (typically 5-10 mol%).

Step 2: Hydrogenation and Cyclization

-

Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

-

Heat the reaction mixture (e.g., 50-80 °C) with vigorous stirring. The reaction progress can be monitored by observing hydrogen uptake or by analytical techniques like GC-MS.

Step 3: Workup and Isolation

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

The resulting solution contains piperidine, likely as its hydrochloride salt due to the formation of HCl during the cyclization.

-

Basify the filtrate with a strong base (e.g., NaOH solution) to a pH > 12.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield piperidine.

Trustworthiness: This protocol is self-validating. The formation of HCl as a byproduct naturally protonates the piperidine product, sequestering it in the polar solvent and preventing side reactions. The final basic workup is essential to deprotonate the product for extraction into an organic solvent.

Visualization: Piperidine Synthesis Workflow

References

- 1. This compound | C5H8ClN | CID 80474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. georganics.sk [georganics.sk]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 6280-87-1 [chemicalbook.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

The Versatility of a Bifunctional Building Block: A Technical Guide to the Discovery of Novel Reactions Using 5-Chlorovaleronitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Simple Molecule

In the landscape of organic synthesis, the pursuit of novel molecular architectures with enhanced efficiency and complexity is a perpetual endeavor. Central to this pursuit is the strategic utilization of versatile building blocks that can participate in a variety of bond-forming events. 5-Chlorovaleronitrile, a readily available bifunctional molecule incorporating both a reactive alkyl chloride and a synthetically malleable nitrile group, has long served as a reliable precursor in multi-step syntheses.[1][2] However, its potential as a linchpin in the discovery of novel, complexity-generating reactions is an area of burgeoning interest. This technical guide, designed for the discerning researcher, delves into the core reactivity of this compound and explores its application in the development of innovative synthetic methodologies for the construction of valuable heterocyclic scaffolds. By moving beyond its traditional role as a simple linker, we uncover its capacity to drive the formation of intricate molecular frameworks relevant to pharmaceutical and agrochemical research.[3]

I. Foundational Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The terminal chloride is a prime electrophilic site for nucleophilic substitution , while the nitrile moiety can act as both an electrophile and a nucleophile precursor, and can be readily transformed into a variety of other functional groups such as amines and carboxylic acids.[2]

Nucleophilic Substitution at the Terminus

The primary alkyl chloride in this compound is susceptible to displacement by a wide array of nucleophiles.[4][5] This fundamental reaction allows for the introduction of diverse functionalities, setting the stage for subsequent intramolecular transformations.

Table 1: Representative Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Product Type | Potential Subsequent Transformation |

| Amine | R-NH₂ | Secondary Amine | Intramolecular Cyclization (Piperidines) |

| Malonate Ester | NaCH(CO₂Et)₂ | Substituted Diester | Decarboxylation and Cyclization |

| Cyanide | NaCN | Dinitrile | Hydrolysis to Diacid, Reduction to Diamine |

| Thiolate | NaSR | Thioether | Oxidation to Sulfone or Sulfoxide |

The Versatility of the Nitrile Group

The nitrile group is a cornerstone of modern organic synthesis, offering a gateway to numerous functional groups.[3] Its transformations are well-established and provide a reliable toolkit for molecular elaboration.

-

Hydrolysis: Acidic or basic hydrolysis of the nitrile furnishes a carboxylic acid, a key functional group for amide bond formation and other derivatizations.[6][7]

-

Reduction: Catalytic hydrogenation or reduction with metal hydrides (e.g., LiAlH₄) yields a primary amine, a critical component of many biologically active molecules.

-

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.[8]

II. Novel Reaction Discovery: Intramolecular Pathways to Heterocycles

The true potential of this compound is realized when its two functional groups are orchestrated to participate in intramolecular reactions, leading to the efficient construction of heterocyclic rings. These strategies offer significant advantages in terms of atom economy and step efficiency.

Synthesis of Piperidine Scaffolds via Intramolecular Cyclization

The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs.[9] this compound serves as an excellent starting point for the synthesis of substituted piperidines through intramolecular cyclization pathways.

A powerful strategy involves the initial conversion of the nitrile group into a primary amine, which then acts as an internal nucleophile to displace the terminal chloride.

Diagram 1: Reductive Amination/Cyclization Cascade

References

- 1. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. This compound [webbook.nist.gov]

- 4. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. The continuous flow Barbier reaction: an improved environmental alternative to the Grignard reaction? - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. The introduction of the Barbier reaction into polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Versatile Protocol for the Synthesis of N-(4-Cyanobutyl)-N'-cyanoguanidine using 5-Chlorovaleronitrile

Abstract

This application note provides a comprehensive, in-depth guide to the synthesis of N-(4-cyanobutyl)-N'-cyanoguanidine, a valuable intermediate for pharmaceutical research, utilizing 5-chlorovaleronitrile as a key alkylating agent. Cyanoguanidine derivatives are pivotal scaffolds in medicinal chemistry, acting as bioisosteres for thioureas and ureas, and are found in a range of therapeutic agents, including antihypertensives and novel biased μ-opioid receptor agonists.[1][2] This document details a robust, step-by-step protocol, explains the underlying chemical principles, and offers insights into reaction optimization and characterization, designed to ensure reproducibility and high-yield outcomes for researchers in drug discovery and organic synthesis.

Introduction and Scientific Context

The cyanoguanidine moiety is a cornerstone in modern drug design due to its unique electronic properties and its ability to form multiple hydrogen bonds, making it an effective pharmacophore.[3][4] Its incorporation into molecular frameworks has led to the development of numerous clinically significant compounds. The synthesis of substituted cyanoguanidines is therefore a critical area of research. A common and effective strategy involves the N-alkylation of cyanoguanidine (dicyandiamide) with suitable electrophiles.

This compound is an excellent bifunctional building block for this purpose. It features a reactive primary alkyl chloride for nucleophilic substitution and a chemically stable nitrile group that serves as a handle for subsequent transformations, such as reduction to an amine or hydrolysis to a carboxylic acid. This dual functionality allows for the creation of complex molecular architectures from a simple, commercially available starting material.

This guide presents a detailed protocol for the reaction between this compound and cyanoguanidine, a reaction that proceeds via a classical SN2 mechanism to yield N-(4-cyanobutyl)-N'-cyanoguanidine. We will explore the rationale behind the selection of reagents, solvents, and reaction conditions to provide a self-validating and reliable synthetic method.

Reaction Scheme and Mechanism

The synthesis is achieved through the nucleophilic substitution of the chlorine atom in this compound by the deprotonated form of cyanoguanidine.

Figure 1. Overall synthesis of N-(4-cyanobutyl)-N'-cyanoguanidine from this compound and Cyanoguanidine.

Mechanistic Rationale: Cyanoguanidine exists in tautomeric forms and is a relatively weak nucleophile. To facilitate the reaction, a base is required to deprotonate one of the nitrogen atoms, generating a more potent nucleophilic anion. This anion then attacks the electrophilic carbon of the C-Cl bond in this compound, displacing the chloride ion and forming the new C-N bond. The use of a polar aprotic solvent like Dimethylformamide (DMF) is ideal as it solvates the cation of the base while leaving the nucleophile relatively free, thus accelerating the SN2 reaction rate.

Detailed Experimental Protocol

This protocol provides a reliable method for the gram-scale synthesis of the target compound.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Sigma-Aldrich | Corrosive, handle with care. |

| Cyanoguanidine (Dicyandiamide) | ≥99% | Sigma-Aldrich | CAS: 461-58-5. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Flammable solid, reacts violently with water. |

| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |

| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction and chromatography. |

| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |

| Deionized Water | - | - | For work-up. |

| Brine (Saturated NaCl solution) | - | - | For work-up. |

| Anhydrous Magnesium Sulfate | - | - | For drying. |

| Equipment | |||

| Three-neck round-bottom flask (250 mL) | Oven-dried before use. | ||

| Magnetic stirrer and stir bar | |||

| Heating mantle with temperature control | |||

| Condenser | |||

| Nitrogen/Argon inlet | |||

| Addition funnel (60 mL) | |||

| Standard glassware for work-up | Separatory funnel, beakers, etc. | ||

| Rotary evaporator | |||

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

Step-by-Step Synthesis Procedure

Reaction Setup:

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried to prevent the reaction of sodium hydride with atmospheric moisture.

-

Place the flask under a positive pressure of dry nitrogen or argon.

Reagent Addition: 3. To the flask, add cyanoguanidine (8.41 g, 100 mmol, 1.0 equiv). 4. Carefully add sodium hydride (4.40 g of 60% dispersion, 110 mmol, 1.1 equiv) to the flask under a steady stream of nitrogen. Caution: NaH is highly reactive. 5. Add 100 mL of anhydrous DMF via cannula or syringe. Stir the resulting suspension at room temperature for 30 minutes to allow for the formation of the sodium salt of cyanoguanidine. 6. Dissolve this compound (11.76 g, 100 mmol, 1.0 equiv) in 20 mL of anhydrous DMF in a dry addition funnel. 7. Add the this compound solution dropwise to the stirred suspension over a period of 30 minutes. An initial exotherm may be observed; maintain control by adjusting the addition rate.

Reaction Execution: 8. After the addition is complete, heat the reaction mixture to 60-65 °C using a heating mantle. 9. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 50:50 mixture of ethyl acetate and hexanes. The reaction is typically complete within 4-6 hours.

Work-up and Purification: 10. Cool the reaction mixture to 0 °C in an ice bath. 11. CAUTION: Quench the reaction by slowly and carefully adding 50 mL of deionized water dropwise to destroy any unreacted sodium hydride. Vigorous gas evolution (hydrogen) will occur. 12. Transfer the mixture to a 500 mL separatory funnel and add 150 mL of ethyl acetate. 13. Wash the organic layer sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove DMF and inorganic salts. 14. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product. 15. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 30% to 70% ethyl acetate in hexanes, to afford N-(4-cyanobutyl)-N'-cyanoguanidine as a white solid.

Characterization

-

Appearance: White crystalline solid.

-

Yield: Typically 75-85%.

-

¹H NMR (400 MHz, DMSO-d₆): δ ppm 7.15 (br s, 2H, NH₂), 6.80 (t, J=5.5 Hz, 1H, NH), 3.15 (q, J=6.8 Hz, 2H, N-CH₂), 1.65 (p, J=7.0 Hz, 2H, CH₂), 1.50 (p, J=7.2 Hz, 2H, CH₂), 2.55 (t, J=7.1 Hz, 2H, CH₂-CN).

-

IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 2245 (C≡N stretch, nitrile), 2185 (C≡N stretch, cyanamide), 1640 (C=N stretch).

-

Mass Spec (ESI+): m/z calculated for C₇H₁₁N₅ [M+H]⁺: 166.10, found: 166.11.

Data Summary and Visualization

Tabulated Data

Table 1: Reagent Quantities and Roles

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Role |

|---|---|---|---|---|---|---|

| This compound | C₅H₈ClN | 117.58 | 11.76 g | 100 | 1.0 | Electrophile / Alkylating Agent |

| Cyanoguanidine | C₂H₄N₄ | 84.08 | 8.41 g | 100 | 1.0 | Nucleophile |

| Sodium Hydride (60%) | NaH | 24.00 | 4.40 g | 110 | 1.1 | Base |

| Anhydrous DMF | C₃H₇NO | 73.09 | 120 mL | - | - | Solvent |

Diagrams (Graphviz)

Caption: Overall Reaction Scheme.

Caption: Experimental Synthesis Workflow.

Discussion and Field-Proven Insights

-

Choice of Base: Sodium hydride (NaH) is an effective, non-nucleophilic base that irreversibly deprotonates cyanoguanidine, driving the reaction forward. A slight excess (1.1 equivalents) ensures complete deprotonation. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, but may require higher temperatures and longer reaction times. The choice depends on the substrate's sensitivity and desired reaction kinetics.

-

Solvent Selection: Anhydrous DMF is the solvent of choice due to its high boiling point and its ability to dissolve both the organic substrate and the cyanoguanidine salt. Acetonitrile is another viable polar aprotic solvent. Protic solvents like alcohols should be avoided as they would be deprotonated by NaH.

-

Temperature Control: The initial addition of this compound should be performed at room temperature or below to manage any exotherm from the SN2 reaction. Subsequent heating to 65 °C provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions, such as elimination or di-alkylation.

-

Potential for Di-alkylation: A potential side product is the di-alkylated cyanoguanidine. Using a 1:1 stoichiometry of the electrophile to the nucleophile, as detailed here, minimizes this outcome. The mono-alkylated product is also less nucleophilic than the initial anion, which further disfavors a second alkylation.

-

Trustworthiness of the Protocol: This protocol incorporates several self-validating steps. The use of an inert atmosphere protects the strong base. Monitoring by TLC provides real-time confirmation of reactant consumption and product formation. The comprehensive work-up and purification steps ensure the removal of all reagents and byproducts, and the final characterization by multiple spectroscopic methods provides unambiguous confirmation of the product's identity and purity. This methodology is based on well-established principles for N-alkylation reactions, similar to those used in the synthesis of various biologically active guanidine derivatives.[5][6][7]

Conclusion

The protocol described in this application note offers a reliable and efficient method for the synthesis of N-(4-cyanobutyl)-N'-cyanoguanidine from this compound. By carefully controlling the stoichiometry, temperature, and reaction environment, high yields of the pure product can be consistently achieved. This versatile intermediate opens avenues for the development of novel heterocyclic compounds and other derivatives of significant interest to the pharmaceutical and agrochemical industries.

References

- 1. Synthesis and hypotensive activity of N-alkyl-N"-cyano-N'-pyridylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of cyanoguanidine derivatives as biased μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Cyano-N'-methylguanidine | 1609-07-0 | Benchchem [benchchem.com]

- 4. Cyanoguanidine-based lactam derivatives as a novel class of orally bioavailable factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]

- 7. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Utility of 5-Chlorovaleronitrile in the Synthesis of Histamine H1 & H2 Receptor Antagonists

Introduction: The Versatility of a C5 Building Block in Histamine Receptor Modulation

Histamine, a fundamental biogenic amine, exerts its diverse physiological and pathological effects through four distinct G-protein coupled receptors: H1, H2, H3, and H4.[1] The development of antagonists that selectively target these receptors has been a cornerstone of modern pharmacology. H1 receptor antagonists are pivotal in managing allergic conditions, while H2 receptor antagonists have revolutionized the treatment of gastric acid-related disorders like peptic ulcers.[1]

The efficacy of these therapeutic agents hinges on their molecular architecture, which is meticulously constructed through multi-step organic synthesis. A key challenge in this process is the introduction of flexible spacer units that correctly position the pharmacophoric elements for optimal receptor binding. 5-Chlorovaleronitrile, a bifunctional C5 reagent, emerges as a highly strategic precursor in this context. Its two reactive centers—an electrophilic alkyl chloride and a versatile nitrile group—offer a powerful toolkit for medicinal chemists. The alkyl chloride facilitates predictable C-N, C-O, or C-S bond formation through nucleophilic substitution, while the nitrile moiety can be elaborated into amines, carboxylic acids, or other functional groups essential for biological activity.

This guide provides an in-depth exploration of the application of this compound in designing and synthesizing both H1 and H2 receptor antagonists, complete with detailed protocols and the scientific rationale behind the methodological choices.

Part 1: Synthesis of Histamine H1 Receptor Antagonists

Many second-generation H1 antagonists, such as Cetirizine, are characterized by a core structure often containing a piperazine ring linked via an alkyl chain to a terminal acidic group.[2][3] This structural motif enhances selectivity and reduces central nervous system side effects by limiting passage across the blood-brain barrier. This compound provides an ideal scaffold to construct such features.

Core Synthetic Strategy: N-Alkylation and Nitrile Elaboration

The primary synthetic operation involves the N-alkylation of a suitable amine-containing core, typically a substituted piperazine, with this compound.[4][5] This SN2 reaction establishes the crucial linker. The terminal nitrile is then hydrolyzed to a carboxylic acid, yielding the final acidic pharmacophore.

The causality behind this strategy is rooted in reaction kinetics and functional group compatibility.

-

Nucleophilic Substitution: The secondary amine of a piperazine ring is a potent nucleophile that readily displaces the chloride from this compound. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., K₂CO₃, NaH) to neutralize the HCl generated and prevent the formation of an unreactive ammonium salt.[4]

-

Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are preferred as they effectively solvate the base's counter-ion without hindering the nucleophilicity of the amine.

-

Nitrile Hydrolysis: The nitrile group is relatively inert to the conditions of N-alkylation, making it an excellent masked carboxylic acid. Subsequent harsh acidic or basic hydrolysis conditions are required to convert the C≡N bond to a -COOH group, a transformation that would not be compatible with the initial alkylation step.

Figure 1: General workflow for H1 antagonist synthesis.

Protocol 1: Synthesis of a Piperazine-Valeric Acid Antagonist Core

This protocol describes the synthesis of 5-(4-benzhydrylpiperazin-1-yl)pentanoic acid, a representative core structure for H1 antagonists, using this compound.

Principle: This two-step synthesis begins with the SN2 displacement of the chloride from this compound by 1-benzhydrylpiperazine. The resulting nitrile intermediate is then isolated and subjected to strong acid hydrolysis to yield the final carboxylic acid product.

Materials & Reagents:

| Reagent | CAS Number | Supplier (Example) |

| 1-Benzhydrylpiperazine | 841-77-0 | Sigma-Aldrich |

| This compound | 6280-87-1 | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | 68-12-2 | VWR Chemicals |

| Sulfuric Acid (H₂SO₄), concentrated | 7664-93-9 | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | N/A | Lab Prepared |

| Brine | N/A | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | VWR Chemicals |

Step-by-Step Methodology:

Step A: Synthesis of 5-(4-benzhydrylpiperazin-1-yl)pentanenitrile

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-benzhydrylpiperazine (10.0 g, 39.6 mmol), anhydrous potassium carbonate (8.2 g, 59.4 mmol), and DMF (100 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (5.1 g, 43.6 mmol) dropwise to the mixture.

-

Heat the reaction mixture to 80-85°C and maintain for 12-16 hours.

-

Reaction Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase. The disappearance of the starting piperazine (visualized with UV light) indicates reaction completion.

-

Work-up & Purification:

-

Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain a crude oil.

-

Purify the crude product via column chromatography on silica gel (gradient elution, 100% Hexane to 95:5 Hexane:EtOAc) to yield the pure nitrile intermediate as a pale yellow oil.

-

Step B: Hydrolysis to 5-(4-benzhydrylpiperazin-1-yl)pentanoic acid

-

In a 100 mL round-bottom flask, dissolve the nitrile intermediate from Step A (e.g., 5.0 g, 15.0 mmol) in a mixture of water (20 mL) and concentrated sulfuric acid (20 mL).

-

Heat the mixture to reflux (approx. 110-120°C) for 8 hours.

-

Reaction Monitoring: Progress can be monitored by HPLC or by observing the cessation of gas evolution.

-

Work-up & Purification:

-

Cool the reaction mixture in an ice bath and slowly neutralize to pH 6-7 by the careful addition of a saturated aqueous solution of sodium hydroxide.

-

The product will precipitate as a white solid.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum at 50°C to a constant weight.

-

Further purification can be achieved by recrystallization from an ethanol/water mixture.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 2: Synthesis of Histamine H2 Receptor Antagonists

Histamine H2 receptor antagonists, like Cimetidine and Famotidine, typically possess a heterocyclic core (e.g., imidazole, thiazole) connected by a flexible thioether linkage to a polar, hydrogen-bonding group such as a cyanoguanidine or a related derivative.[6][7] this compound is an excellent reagent for introducing the 4-cyanobutylthioether side chain, a common structural element in this class of drugs.

Core Synthetic Strategy: S-Alkylation and Guanidine Formation

The key transformation is the S-alkylation of a thiol-substituted heterocycle. Sulfur is an excellent nucleophile, and this reaction proceeds efficiently under basic conditions.[8] The nitrile group on the other end of the chain can then be used as a handle for further elaboration, or the alkylation can be performed on a precursor that already contains the guanidine moiety.

Causality and Experimental Choices:

-

Thiol Nucleophilicity: The thiol group (-SH) is easily deprotonated by a mild base to form a highly nucleophilic thiolate anion (-S⁻), which readily attacks the electrophilic carbon of this compound.

-

Guanidine Chemistry: Guanidines are strong organic bases and can be tricky to handle.[9][10] The synthetic route is often designed to introduce the guanidine or cyanoguanidine group in a late stage of the synthesis to avoid side reactions.[11] For example, reacting the alkylated intermediate (now possessing a terminal nitrile) with other reagents to build the final polar tail.

References

- 1. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Histamine H2 receptor antagonists. 1. Synthesis of N-cyano and N-carbamoyl amidine derivatives and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacy180.com [pharmacy180.com]

- 8. US4520201A - Synthesis of cimetidine and analogs thereof - Google Patents [patents.google.com]

- 9. Guanidine chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Navigating the Bifunctional Reactivity of 5-Chlorovaleronitrile with Grignard Reagents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the reaction of 5-chlorovaleronitrile with Grignard reagents. As a bifunctional substrate, this compound presents a unique synthetic challenge and opportunity, possessing two distinct electrophilic sites: the nitrile carbon and the C5 carbon bearing a chloride. This guide elucidates the mechanistic dichotomy of the reaction, offering two distinct protocols to selectively favor either nucleophilic addition to the nitrile, yielding 6-chloro-1-substituted-hexan-1-ones, or a sequential addition-cyclization pathway to synthesize valuable 2-substituted piperidine scaffolds. We delve into the causality behind experimental choices, provide robust, step-by-step protocols, and discuss strategies for controlling the reaction outcome.

Mechanistic Insights and Strategic Control